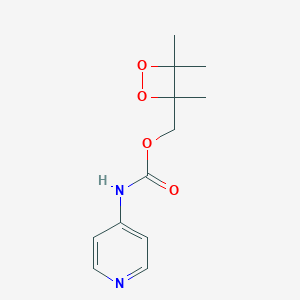
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester, also known as PdC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PdC is a luminescent molecule that can be used as a probe in various biological and biochemical assays.
Scientific Research Applications
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has various applications in scientific research, particularly in the field of biochemistry and molecular biology. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can be used as a luminescent probe to detect enzymatic activity, protein-protein interactions, and gene expression. It can also be used to monitor intracellular signaling pathways and to study the dynamics of cellular processes.
Mechanism Of Action
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester works by undergoing a chemical reaction with an enzyme or substrate, which results in the emission of light. The mechanism of action of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the oxidation of the dioxetane ring, which leads to the formation of a highly excited state. This excited state then undergoes a series of reactions that result in the emission of light.
Biochemical And Physiological Effects
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been shown to be non-toxic and non-cytotoxic in various cell lines. It has also been demonstrated to be cell-permeable, which makes it an ideal probe for intracellular studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has been used to study a variety of biochemical and physiological processes, including apoptosis, autophagy, and oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is its high sensitivity and selectivity. It can detect enzymatic activity and protein-protein interactions at low concentrations, which makes it a valuable tool for studying biological processes. However, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has some limitations, including its short half-life and the requirement for a luminometer or other specialized equipment to detect its luminescence.
Future Directions
There are several future directions for 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester research. One potential application is in the development of biosensors for clinical diagnostics. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to detect biomarkers for various diseases and conditions, including cancer and infectious diseases. Another potential direction is the development of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester-based imaging agents for in vivo studies. 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be conjugated to targeting molecules to enable the visualization of specific cells or tissues in living organisms. Finally, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used in the development of new treatments for diseases. By targeting specific enzymes or pathways, 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester could be used to modulate cellular processes and potentially treat various diseases.
Synthesis Methods
The synthesis of 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves the reaction of 4-pyridinecarboxylic acid with 3,4,4-trimethyl-1,2-dioxetane-3-methanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester as a white solid, which can be purified by column chromatography.
properties
CAS RN |
107323-99-9 |
|---|---|
Product Name |
4-Pyridinylcarbamic acid (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester |
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(3,4,4-trimethyldioxetan-3-yl)methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-11(2)12(3,18-17-11)8-16-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
InChI Key |
WCMZGQFICUWNJP-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)NC2=CC=NC=C2)C |
synonyms |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



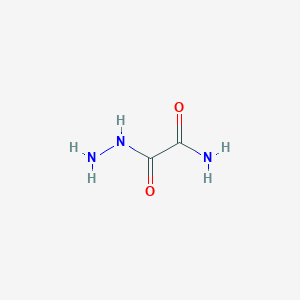
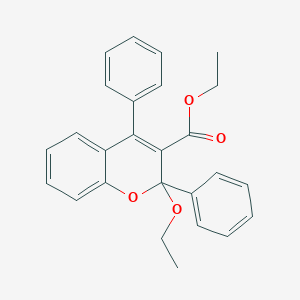
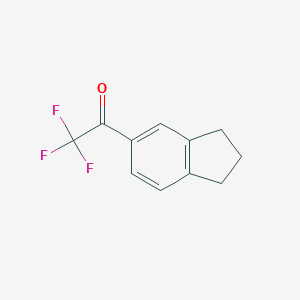
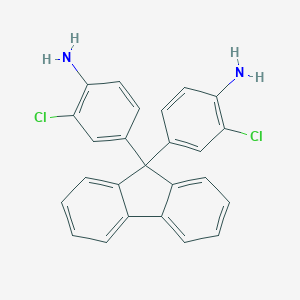
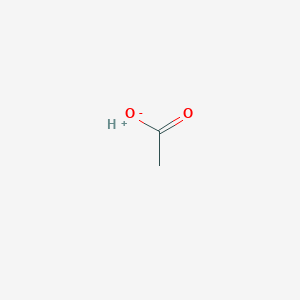
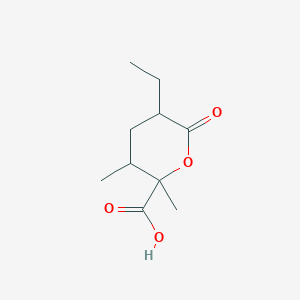
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

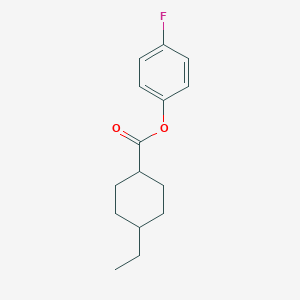
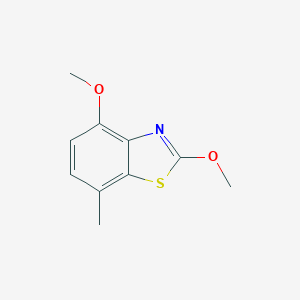
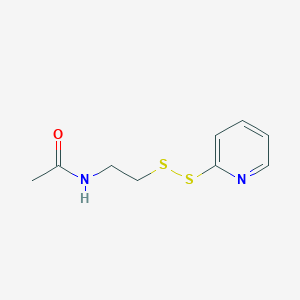
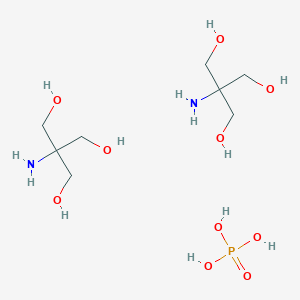
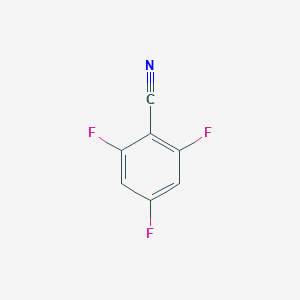
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)